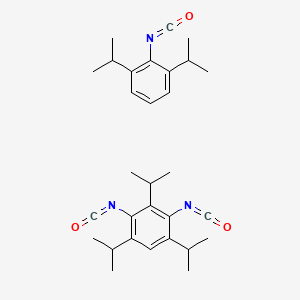
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is a complex chemical compound used in various industrial applications. This compound is known for its unique properties, which make it suitable for use in the production of polymers and other materials. It is characterized by the presence of multiple isocyanate groups, which are highly reactive and can form strong bonds with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene typically involves the reaction of benzene derivatives with isocyanate compounds. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent reaction to form the final polymer.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control over reaction conditions is maintained. The use of advanced technologies and equipment ensures high yield and purity of the product. The process may also involve purification steps to remove any impurities and achieve the desired quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The isocyanate groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex polymers and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of coatings, adhesives, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves the reactivity of its isocyanate groups, which can form strong covalent bonds with other molecules. These interactions can lead to the formation of complex structures with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, homopolymer
- Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, reaction products with 2-isocyanato-1,3-bis(1-methylethyl)benzene
Uniqueness
Compared to similar compounds, 2,4-Diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene is unique due to its specific polymer structure and the presence of multiple isocyanate groups. This gives it distinct reactivity and properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
103837-26-9 |
|---|---|
Molekularformel |
C30H39N3O3 |
Molekulargewicht |
489.66 |
IUPAC-Name |
2,4-diisocyanato-1,3,5-tri(propan-2-yl)benzene;2-isocyanato-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C17H22N2O2.C13H17NO/c1-10(2)13-7-14(11(3)4)17(19-9-21)15(12(5)6)16(13)18-8-20;1-9(2)11-6-5-7-12(10(3)4)13(11)14-8-15/h7,10-12H,1-6H3;5-7,9-10H,1-4H3 |
InChI-Schlüssel |
QRVDMPWQMPXKJE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C=O.CC(C)C1=CC(=C(C(=C1N=C=O)C(C)C)N=C=O)C(C)C |
Synonyme |
Benzene, 2,4-diisocyanato-1,3,5-tris(1-methylethyl)-, polymer with 2-isocyanato-1,3-bis(1-methylethyl)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B566341.png)
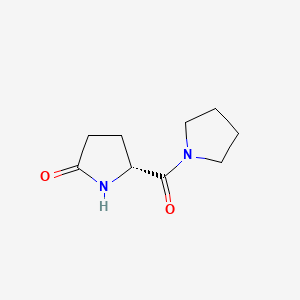
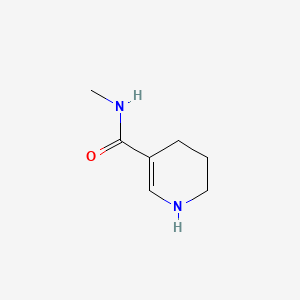
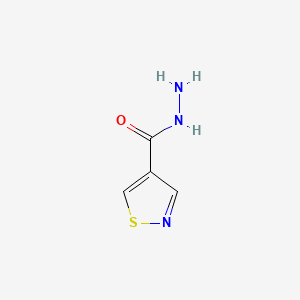
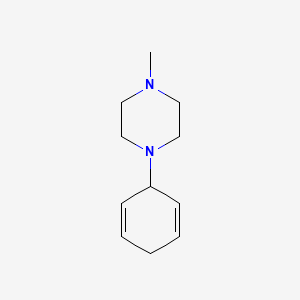
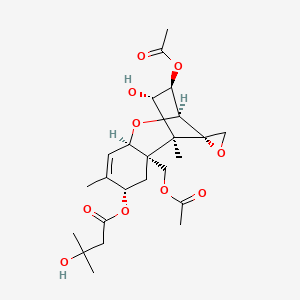
![(3S,5S,6S,8S,9R,10S,13R,14S,15S,16R,17R)-17-[(2R)-5-[[(2R,3R,4S,5S)-4-hydroxy-3-[(2S,3R,4S,5R)-4-hydroxy-3,5-dimethoxyoxan-2-yl]oxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,6,8,15,16-pentol](/img/structure/B566361.png)

